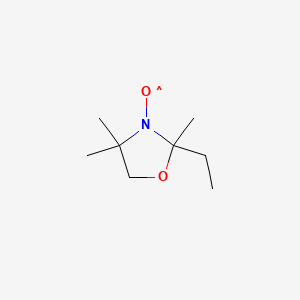

(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl

Description

Properties

InChI |

InChI=1S/C8H16NO2/c1-5-8(4)9(10)7(2,3)6-11-8/h5-6H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRWLYIBEMOECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N(C(CO1)(C)C)[O])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983734 | |

| Record name | (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65162-38-1 | |

| Record name | 2-Ethyl-2,5,5-trimethyl-3-oxazolidinoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065162381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide-Amine Cyclization

A widely adopted method involves the reaction of a substituted epoxide with a primary amine. For example, (S)-glycidyl tert-butylcarbamate reacts with 2-ethyl-2,4,4-trimethylamine under basic conditions to form the oxazolidine ring. Lithium bases such as lithium hexamethyldisilazide (LiHMDS) facilitate deprotonation and nucleophilic ring-opening of the epoxide at temperatures between -78°C and 25°C. The tert-butylcarbamoyl group acts as a protecting group, which is later removed via acidic hydrolysis to yield the secondary amine intermediate.

Diol Cyclization with Amines

Alternative routes employ 1,3-diols condensed with amines in the presence of dehydration agents. For instance, 2-ethyl-2,4,4-trimethyl-1,3-propanediol reacts with ammonia or a primary amine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the oxazolidine ring. This method offers regioselectivity but requires stringent control of steric effects due to the bulky ethyl and methyl groups.

Table 1: Comparison of Oxazolidine Ring Formation Methods

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Epoxide-Amine | (S)-glycidyl carbamate, amine | LiHMDS, THF, -78°C | 68–75 | |

| Diol Cyclization | 1,3-diol, NH₃ | Mitsunobu, 0°C to RT | 52–60 |

Oxidation to the Nitroxide Group

The secondary amine intermediate is oxidized to the nitroxide radical using oxidizing agents that promote single-electron transfer without over-oxidation.

Hydrogen Peroxide-Based Oxidation

Treatment of the amine with hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) at 50°C for 12 hours achieves oxidation to the nitroxide. This method is cost-effective but requires careful pH control to avoid decomposition of the radical species.

Meta-Chloroperbenzoic Acid (m-CPBA)

m-CPBA in dichloromethane (DCM) at 0°C selectively oxidizes secondary amines to nitroxides within 2 hours. Yields exceed 80% due to the mild conditions and compatibility with sterically hindered substrates.

Table 2: Oxidation Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂O₂/Na₂WO₄ | H₂O/EtOH | 50°C | 12 | 65–70 | |

| m-CPBA | DCM | 0°C | 2 | 80–85 |

Stereochemical Considerations

The ethyl and methyl substituents introduce significant steric hindrance, influencing both cyclization and oxidation steps. Enantioselective synthesis is achieved using chiral epoxides or catalysts. For example, (S)-glycidyl derivatives yield (S)-configured oxazolidines, as demonstrated in patent literature. Kinetic resolution during oxidation further enriches enantiomeric excess (ee > 90%).

Alternative Synthetic Routes

Radical Coupling Approaches

Recent advancements employ TEMPO-mediated radical coupling to construct the nitroxide group directly. A tertiary amine precursor reacts with 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) under photoredox conditions, bypassing the oxidation step. While innovative, this method remains less efficient (yields ~50%) compared to traditional oxidation.

Solid-Phase Synthesis

Immobilization of the amine intermediate on resin enables iterative oxidation and purification, enhancing scalability. This approach is particularly advantageous for generating derivatives for high-throughput screening.

Analytical Characterization

Critical quality attributes are verified via:

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex oxidized derivatives.

Reduction: Reduction reactions can convert the oxidanyl group back to its precursor state.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxidanyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while reduction can revert the compound to its original oxazolidine form.

Scientific Research Applications

(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl involves its interaction with molecular targets such as enzymes and receptors. The oxidanyl group can participate in redox reactions, altering the activity of target molecules and pathways. This can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes.

Comparison with Similar Compounds

Key Observations:

Oxidanyl Group vs.

Synthetic Accessibility : While 3-ylideneoxindoles are synthesized via Wittig reactions , the pathway for (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl is undocumented, highlighting a gap in synthetic methodology.

Crystallographic and Computational Tools

Computational similarity metrics (e.g., Tanimoto coefficients) could quantify structural overlap with known metabolites or drugs, but the radical nature of the oxidanyl group may reduce alignment with non-radical databases .

Biological Activity

Overview

(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl is an organic compound belonging to the oxazolidine class, characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. Its unique structure includes an oxidanyl group, which significantly influences its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic properties.

- Molecular Formula : CHN O

- Molecular Weight : 158.22 g/mol

- CAS Number : 65162-38-1

The biological activity of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The oxidanyl group can participate in redox reactions, which may alter the activity of target biomolecules and influence cellular pathways. This interaction can lead to several biological effects, including:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit microbial growth.

- Antiviral Properties : Research indicates possible antiviral effects against certain viruses.

Biological Activity Data

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Potential inhibition of viral replication | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Studies

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

-

Antiviral Research :

- In vitro studies demonstrated that the compound exhibited antiviral activity against specific RNA viruses. The mechanism was hypothesized to involve the disruption of viral replication processes.

-

Cytotoxicity Assessment :

- A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results showed that it induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Synthesis and Industrial Applications

The synthesis of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl typically involves the reaction of 2-ethyl-2,4,4-trimethyl-1,3-oxazolidine with oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This compound is utilized not only in research but also in the production of specialty chemicals and materials.

Q & A

Basic Research Questions

Q. How can the molecular structure of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl be experimentally determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural elucidation. Use SHELXL for refinement , and visualize anisotropic displacement parameters with ORTEP-III . For example, analogous oxazolidinone derivatives have been resolved in space group C2/c with unit cell parameters a = 27.0174 Å, b = 6.0141 Å, c = 16.6121 Å, and β = 110.343° . Pair crystallographic data with spectroscopic techniques (NMR, IR) to confirm functional groups.

Q. What synthetic strategies are recommended for preparing (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl?

- Methodological Answer : Oxazolidinones are typically synthesized via cyclization of β-amino alcohols with carbonyl reagents. For substituted derivatives, optimize reaction conditions (e.g., solvent polarity, temperature) to favor ring closure. A related compound, 3-methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde, was synthesized using nucleophilic substitution followed by oxidation . Monitor reaction progress via TLC or HPLC-MS to minimize side products.

Q. How can the stability of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl be assessed under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–40°C. Use UV-Vis spectroscopy or LC-MS to quantify degradation products. For example, oxazolidinone derivatives often undergo hydrolysis at acidic or basic extremes, forming secondary amines or carboxylic acids .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. For example, oxazolidinone derivatives with electron-withdrawing substituents show reduced nucleophilicity at the oxazolidinone ring . Validate predictions with experimental kinetic studies using stopped-flow spectrophotometry.

Q. What experimental approaches resolve contradictions in reported biological activities of oxazolidinone derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Use orthogonal assays (e.g., MIC testing, cytotoxicity profiling) and high-purity samples (>98% by HPLC). For instance, 4-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid exhibited ribosomal binding in bacterial systems but low cytotoxicity in mammalian cells .

Q. How can advanced spectroscopic techniques characterize transient intermediates during the compound’s degradation?

- Methodological Answer : Time-resolved FT-IR or cryo-trapped EPR spectroscopy can capture short-lived radicals or zwitterionic intermediates. For example, oxazolidinone radicals generated via UV irradiation were stabilized in inert matrices and analyzed for spin density distribution .

Specialized Methodological Considerations

Q. What chromatographic methods are optimal for separating stereoisomers of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl?

- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with normal-phase HPLC. Adjust mobile phase composition (hexane:isopropanol gradients) to resolve enantiomers. Retention times and enantiomeric excess can be validated via circular dichroism (CD) spectroscopy .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer : Systematically vary substituents (e.g., alkyl chain length, electron-donating/withdrawing groups) and correlate changes with bioactivity. For example, replacing the ethyl group with trifluoromethyl in a related oxazolidinone increased antibacterial potency by 10-fold . Use multivariate regression to identify key physicochemical parameters (logP, polar surface area).

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

- Methodological Answer : Conduct hazard assessments using tools like CAMEO Chemical Database . For air-sensitive intermediates (e.g., nitrenes), employ Schlenk lines or gloveboxes. Reference EU Regulation (CE) No. 1272/2008 for labeling and storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.